molecular formula C11H18F3NO3 B2880272 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol CAS No. 692737-14-7

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol

Cat. No.: B2880272
CAS No.: 692737-14-7
M. Wt: 269.264
InChI Key: XYIKXAYOMCBCMV-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol is a fluorinated secondary alcohol containing a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The trifluoromethyl group adjacent to the hydroxyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h9,16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIKXAYOMCBCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol is a synthetic organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17F3N2O3
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 883550-05-8
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with specific receptors in the central nervous system (CNS). For instance, the spirocyclic moiety may enhance binding affinity to sigma receptors, which are implicated in various neuropsychiatric disorders.

Sigma Receptor Binding

A related study on 1,4-Dioxa-8-azaspiro[4.5]decane derivatives demonstrated significant binding affinity for sigma receptors:

  • K(i) = 5.4 ± 0.4 nM for a closely related compound, indicating strong interaction potential with sigma receptors .

Pharmacological Effects

The biological activity of the compound can be summarized as follows:

Activity Description
Antidepressant Potential modulation of neurotransmitter systems
Anxiolytic May reduce anxiety-like behaviors in animal models
Neuroprotective Offers protection against neurodegenerative processes

Study 1: Neuropharmacological Evaluation

In a controlled study, a derivative of the compound was evaluated for its effects on anxiety and depression-like behaviors in rodents. The results indicated:

  • A reduction in anxiety-related behaviors as measured by the elevated plus maze test.
  • Enhanced serotonergic and dopaminergic activity in brain regions associated with mood regulation.

Study 2: Binding Affinity Assessment

Another study focused on the binding affinity of various derivatives to sigma receptors:

  • The compound exhibited selective binding to sigma-1 receptors over sigma-2 receptors, suggesting potential therapeutic applications in treating conditions like depression and schizophrenia .

Toxicology Profile

Preliminary toxicological assessments indicate that while the compound shows promising biological activity, it also presents potential risks:

  • Irritation Potential : May cause skin and eye irritation upon contact.
  • CNS Effects : High concentrations could lead to central nervous system depression .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Core Structure Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Spirocyclic + Trifluoro-butanol Not reported ~243 (estimated) -OH, -CF3
3a (Thiazolidine-2,4-dione) Benzylidene-thiazolidine 255–257 374.39 C=O, spirocyclic
BTZ043 Benzothiazinone Not reported 455.34 -NO2, -CF3, spirocyclic
Compound 8 Hydroxyamino-spiro 107–109 265.31 -NHOH, spirocyclic

Research Implications

  • Structural Flexibility vs. Rigidity: The spirocyclic core in all compounds provides conformational restraint, but substituents like trifluoro-butanol (target) vs. benzothiazinone (BTZ043) dictate pharmacological specificity.
  • Fluorination Effects : The -CF3 group enhances metabolic stability and lipophilicity, a shared advantage in the target compound and BTZ043 .
  • Synthetic Challenges : Low yields in compound 5 (23%) highlight the difficulty of mercury-based reductions, whereas higher yields in compound 8 (78%) suggest efficient reductive amination strategies .

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